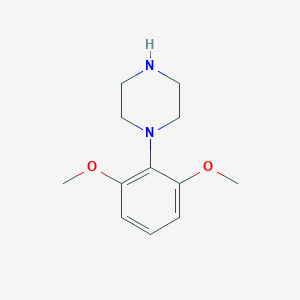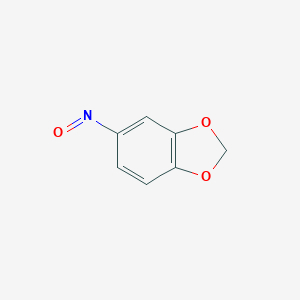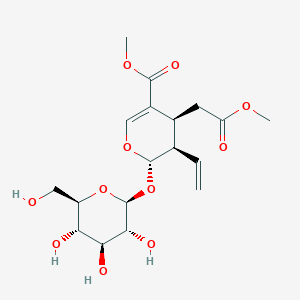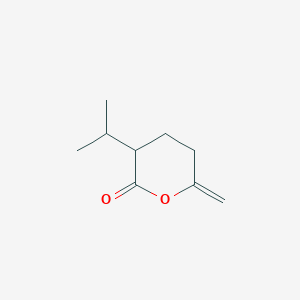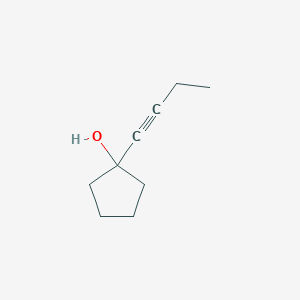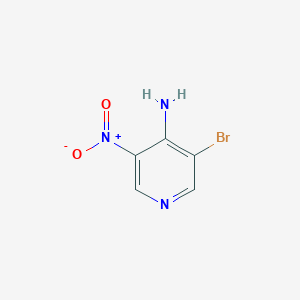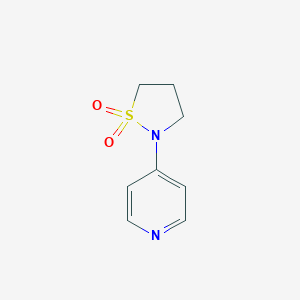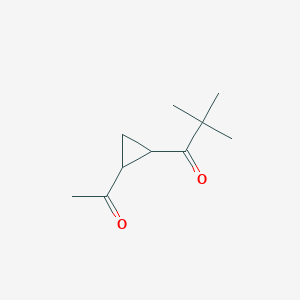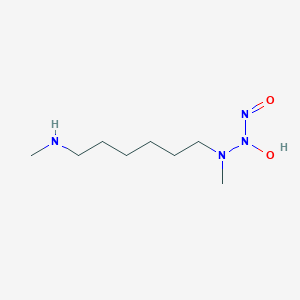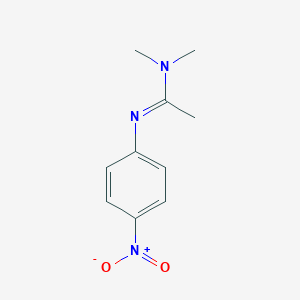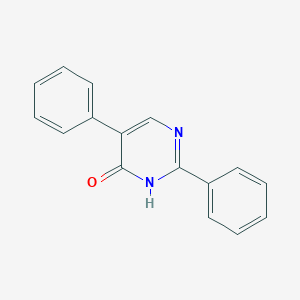
2,5-Diphenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenylpyrimidin-4(3H)-one, also known as DPP-4, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to exhibit a range of biochemical and physiological effects. In
科学研究应用
2,5-Diphenylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve glucose metabolism by inhibiting the breakdown of incretin hormones. In cancer, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to inhibit tumor growth and metastasis. In Alzheimer's disease, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve cognitive function and reduce amyloid beta accumulation.
作用机制
2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting the breakdown of these hormones, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors can improve glucose metabolism and reduce blood sugar levels.
生化和生理效应
In addition to its therapeutic applications, 2,5-Diphenylpyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have also been shown to improve endothelial function and reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2,5-Diphenylpyrimidin-4(3H)-one as a research tool is its specificity for the 2,5-Diphenylpyrimidin-4(3H)-one enzyme. This allows researchers to selectively target this enzyme and study its effects on various biological processes. However, one limitation of 2,5-Diphenylpyrimidin-4(3H)-one is its potential off-target effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors may also inhibit other enzymes and pathways, which can complicate data interpretation.
未来方向
There are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research. One area of focus is the development of more potent and selective 2,5-Diphenylpyrimidin-4(3H)-one inhibitors for therapeutic applications. Another area of focus is the study of 2,5-Diphenylpyrimidin-4(3H)-one in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the role of 2,5-Diphenylpyrimidin-4(3H)-one in the gut microbiome and its potential effects on metabolic health is an emerging area of research.
Conclusion:
In conclusion, 2,5-Diphenylpyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process, and it has been shown to exhibit a range of biochemical and physiological effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. 2,5-Diphenylpyrimidin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research.
合成方法
The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminopyrimidine with benzaldehyde to form 2-benzylaminopyrimidine. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-4-benzylaminopyrimidine. The final step involves the reaction of this intermediate with benzaldehyde to form 2,5-diphenylpyrimidin-4(3H)-one.
属性
CAS 编号 |
29134-22-3 |
|---|---|
产品名称 |
2,5-Diphenylpyrimidin-4(3H)-one |
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC 名称 |
2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI 键 |
GIECBAMIEKUYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




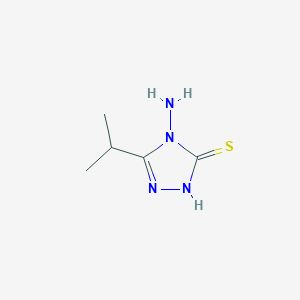
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
